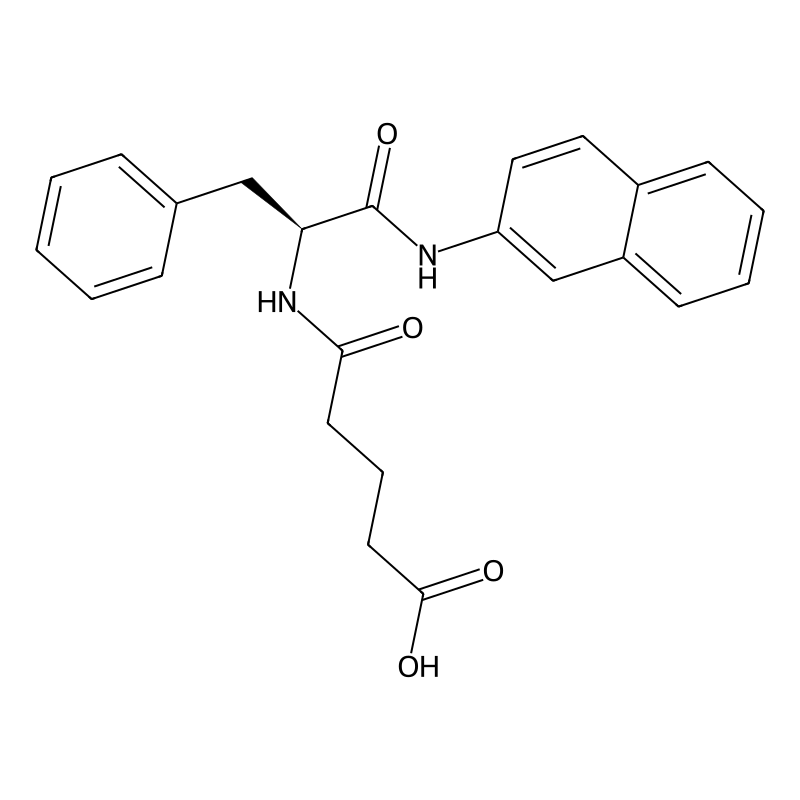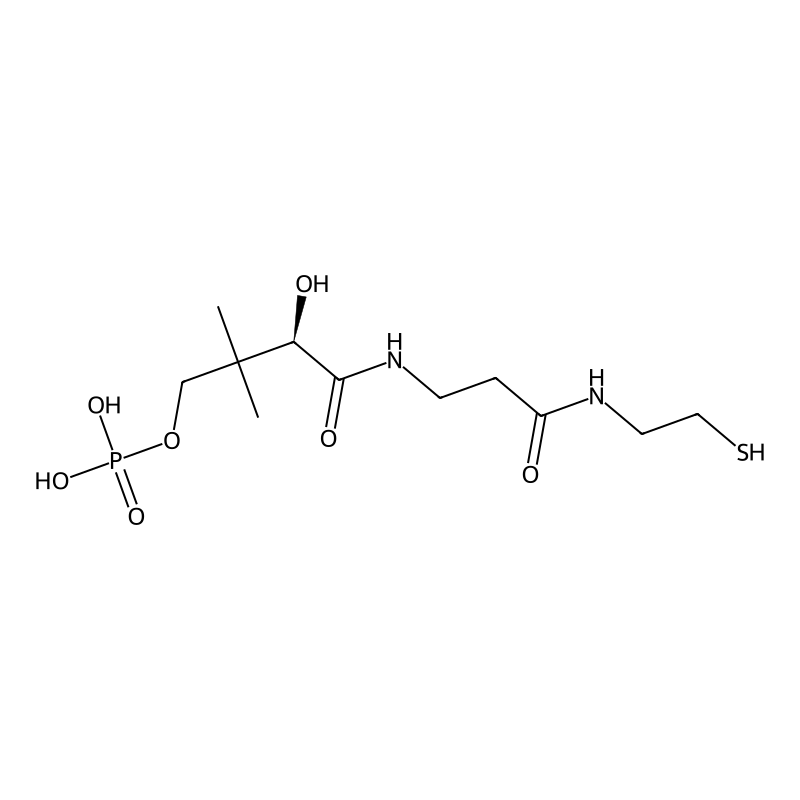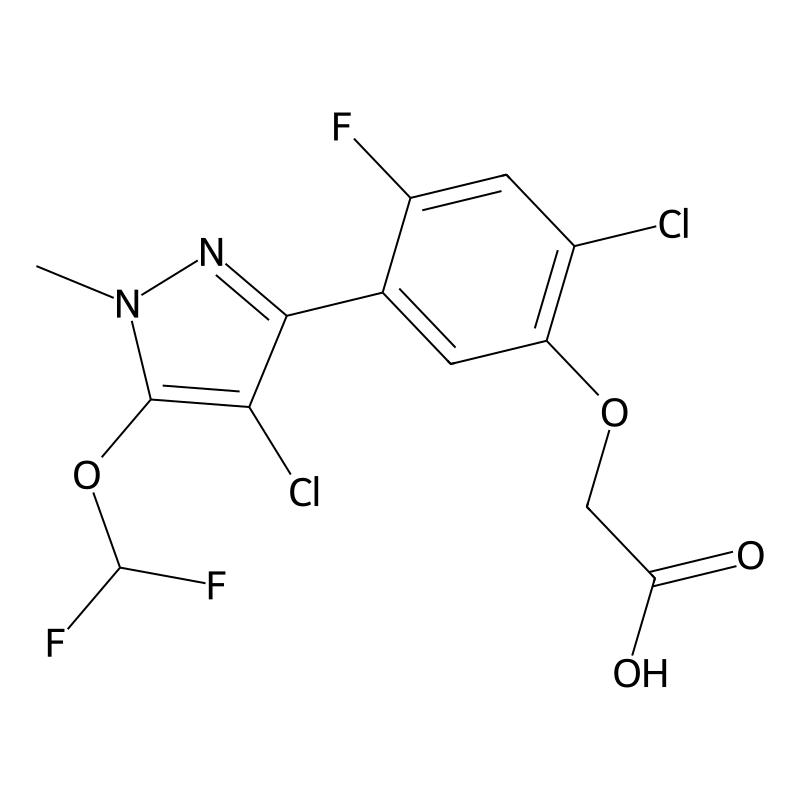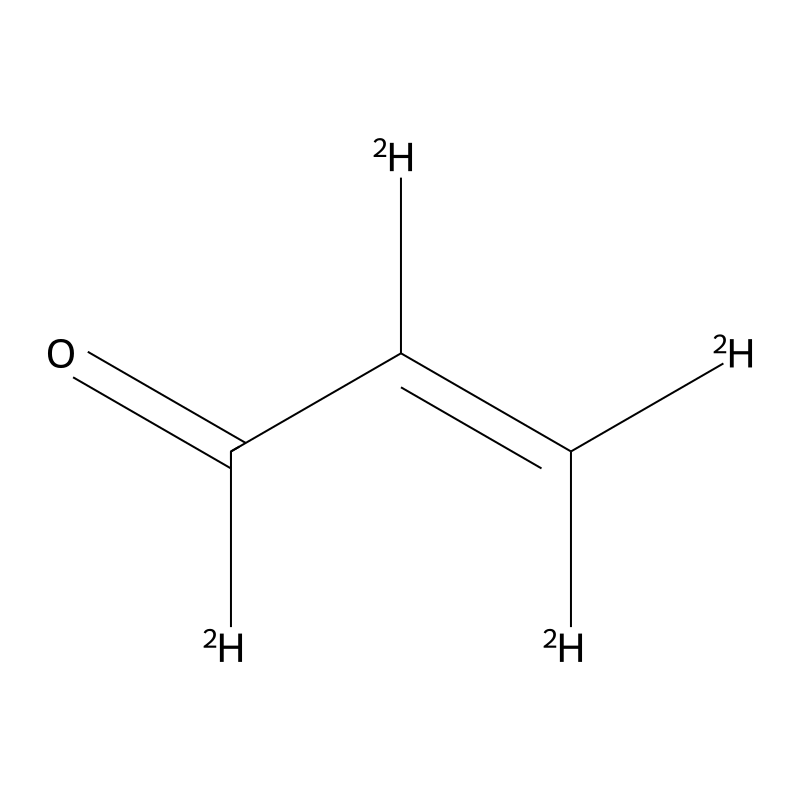N-glutaryl-L-phenylalanine 2-naphthylamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
N-glutaryl-L-phenylalanine 2-naphthylamide, also known as N-(2-naphthyl)glutaryl-L-phenylalanine amide, is a synthetic molecule obtained through the condensation of the carboxyl group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine. Detailed information on its synthesis and characterization can be found in scientific databases like PubChem [].
Potential Substrate for Cathepsin C:
Studies suggest that N-glutaryl-L-phenylalanine 2-naphthylamide might act as a substrate for the enzyme cathepsin C, an enzyme involved in the breakdown of proteins within lysosomes, cellular compartments responsible for waste disposal []. Research using a closely related compound, glycyl-L-phenylalanine 2-naphthylamide, has shown its ability to induce an increase in cathepsin C activity []. However, further investigation is needed to definitively confirm the role of N-glutaryl-L-phenylalanine 2-naphthylamide as a cathepsin C substrate.
Potential Applications in Lysosomal Research:
The potential interaction of N-glutaryl-L-phenylalanine 2-naphthylamide with cathepsin C suggests its possible application in lysosomal research. Similar compounds, like the aforementioned glycyl-L-phenylalanine 2-naphthylamide, have been used to distinguish between lysosomes and prelysosomal endocytic vacuoles, compartments involved in cellular material uptake []. Further research is necessary to explore the specific use of N-glutaryl-L-phenylalanine 2-naphthylamide in this context.
N-glutaryl-L-phenylalanine 2-naphthylamide is a compound formed through the formal condensation of the C-terminal carboxy group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine. This results in an N-(2-naphthyl)carboxamide structure, characterized by its unique combination of a glutaryl group and a phenylalanine residue linked to a naphthylamide moiety. The molecular formula for N-glutaryl-L-phenylalanine 2-naphthylamide is C₁₈H₁₉N₂O₃, and it has a molecular weight of approximately 317.36 g/mol .
The primary chemical reaction involving N-glutaryl-L-phenylalanine 2-naphthylamide is its formation through the condensation reaction between N-glutaryl-L-phenylalanine and 2-naphthylamine. This reaction can be represented as follows:
This reaction highlights the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, resulting in the formation of an amide bond .
N-glutaryl-L-phenylalanine 2-naphthylamide exhibits notable biological activity, particularly as a substrate for certain enzymes. It has been studied for its role in biochemical pathways involving peptide bonds and amidation reactions. The compound serves as a biological indicator for assessing sterilization processes, demonstrating its utility in laboratory settings .
The synthesis of N-glutaryl-L-phenylalanine 2-naphthylamide typically involves the following steps:
- Preparation of N-glutaryl-L-phenylalanine: This can be achieved through standard peptide synthesis techniques.
- Condensation Reaction: The prepared N-glutaryl-L-phenylalanine is reacted with 2-naphthylamine under controlled conditions (e.g., specific temperature and pH) to facilitate the formation of the amide bond.
- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
These methods ensure that the final product retains its structural integrity and biological activity .
N-glutaryl-L-phenylalanine 2-naphthylamide has several applications, including:
- Biological Indicator: Used in sterilization processes to verify efficacy.
- Research Tool: Acts as a substrate in enzymatic assays to study amidase enzymes.
- Potential Therapeutic Agent: Investigated for its possible roles in biochemical pathways related to amino acid metabolism .
Interaction studies involving N-glutaryl-L-phenylalanine 2-naphthylamide focus on its enzymatic interactions, particularly with amidases. These studies help elucidate how the compound behaves in biological systems and its potential effects on metabolic pathways. Research indicates that it may influence enzyme kinetics and substrate specificity, making it valuable for further biochemical investigations .
Several compounds share structural similarities with N-glutaryl-L-phenylalanine 2-naphthylamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-acetyl-L-phenylalanine | Acetate group instead of glutaryl | Commonly used in peptide synthesis |
| L-phenylalanine | Simple amino acid without modification | Fundamental building block for proteins |
| Glutaryl-L-phenylalanine | Lacks naphthylamide moiety | Focused on glutamatergic signaling |
N-glutaryl-L-phenylalanine 2-naphthylamide is unique due to its specific naphthylamide structure which enhances its biological activity and interaction profile compared to other similar compounds .
XLogP3
GHS Hazard Statements
H350 (100%): May cause cancer [Danger Carcinogenicity]
Pictograms

Health Hazard








